BTC,tetrapotassiumsalt

Calcium imaging Fluorescent indicator Dissociation constant

BTC (tetrapotassium salt), CAS 216453-54-2, is a cell-impermeant coumarin-based fluorescent calcium indicator belonging to the low-affinity ratiometric dye class. It exhibits an excitation maximum shift from approximately 480 nm (Ca²⁺-free) to 400 nm (Ca²⁺-bound), enabling precise ratiometric quantification of elevated intracellular calcium levels (Kd ~7–26 µM).

Molecular Formula C33H25K4N3O12S
Molecular Weight 844.0 g/mol
Cat. No. B1496604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTC,tetrapotassiumsalt
Molecular FormulaC33H25K4N3O12S
Molecular Weight844.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
InChIInChI=1S/C33H29N3O12S.4K/c1-18-6-7-22(35(14-28(37)38)15-29(39)40)25(10-18)46-8-9-47-26-12-19-11-20(32-34-21-4-2-3-5-27(21)49-32)33(45)48-24(19)13-23(26)36(16-30(41)42)17-31(43)44;;;;/h2-7,10-13H,8-9,14-17H2,1H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4
InChIKeyNVHVYTMJZUGPBU-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTC Tetrapotassium Salt: A Low-Affinity Ratiometric Calcium Indicator for High-Concentration Ca²⁺ Imaging


BTC (tetrapotassium salt), CAS 216453-54-2, is a cell-impermeant coumarin-based fluorescent calcium indicator belonging to the low-affinity ratiometric dye class [1]. It exhibits an excitation maximum shift from approximately 480 nm (Ca²⁺-free) to 400 nm (Ca²⁺-bound), enabling precise ratiometric quantification of elevated intracellular calcium levels (Kd ~7–26 µM) . Unlike high-affinity indicators such as Fura-2, BTC is specifically engineered to resolve Ca²⁺ concentrations in the micromolar range encountered during cellular activation, neuronal excitotoxicity, and smooth muscle contraction, making it a critical tool for laboratories studying high-amplitude calcium signals [2].

Why BTC Tetrapotassium Salt Cannot Be Replaced by Standard High-Affinity or Non-Ratiometric Calcium Probes


Calcium indicators are not functionally interchangeable because their binding affinity, spectral response mechanism, and ionic selectivity directly dictate which biological signals can be resolved [1]. High-affinity probes such as Fura-2 (Kd ~0.2 µM) saturate at the elevated Ca²⁺ levels (10–100 µM) encountered during excitotoxic neuronal injury or muscle contraction, rendering them blind to physiologically critical concentration gradients [2]. Conversely, non-ratiometric low-affinity dyes like Calcium Green-5N or Oregon Green BAPTA-5N require single-wavelength intensity measurements that are confounded by dye loading variability, photobleaching, and focus drift. BTC tetrapotassium salt occupies a distinct functional niche: it combines low Ca²⁺ affinity (Kd ~12 µM) with excitation-ratiometric readout in the visible spectrum, a combination not offered by the most common alternatives . Selecting a substitute without verifying these orthogonal properties risks experimental failure through signal saturation, uninterpretable intensity traces, or spectral incompatibility with existing microscope filter sets.

BTC Tetrapotassium Salt: Quantitative Differentiation Evidence Against Closest Comparator Calcium Indicators


Ca²⁺ Binding Affinity: BTC Occupies an Intermediate Low-Affinity Niche Between Fura-2FF and Mag-Fura-2

In a direct head-to-head comparison of three low-affinity ratiometric indicators, BTC exhibited a Ca²⁺ dissociation constant (Kd) of approximately 12 µM, intermediate between Fura-2FF (Kd ~6 µM) and mag-Fura-2 (Kd ~20 µM) [1]. This places BTC in a specific affinity window that is low enough to avoid saturation at high micromolar Ca²⁺ concentrations yet high enough to retain sensitivity in the 5–50 µM range most relevant to neuronal injury and smooth muscle activation [2].

Calcium imaging Fluorescent indicator Dissociation constant

Functional Detection Range: BTC Resolves Graded Neuronal Ca²⁺ Signals Where Fura-2 Fails to Discriminate

In cultured neurons loaded with BTC/AM, ratio imaging following ionomycin treatment (1–50 µM) and glutamate receptor stimulation with NMDA revealed that BTC reported graded [Ca²⁺]ᵢ responses across the 10–50 µM range, whereas Fura-2 did not distinguish between these stimuli [1]. This demonstrates that BTC's low affinity directly translates into superior functional resolution at elevated Ca²⁺ levels that saturate high-affinity dyes.

Neuronal calcium imaging Excitotoxicity Dynamic range

Zn²⁺ Sensitivity: BTC Exhibits a Unique 6-Fold Fluorescence Enhancement at the Ca²⁺ Isosbestic Point Not Seen with Fura-2FF or Mag-Fura-2

Among the three low-affinity ratiometric indicators tested (mag-Fura-2, Fura-2FF, BTC), only BTC displayed distinct spectral differences between Ca²⁺ and other metal ions. Specifically, the presence of Zn²⁺ increased BTC fluorescence 6-fold at the Ca²⁺ isosbestic point, a property absent in Fura-2FF and mag-Fura-2 [1]. The paper concludes that BTC may serve a dual function as a fluorescent Zn²⁺ indicator, a capability not shared by its closest structural analogs.

Zinc detection Metal ion selectivity Isosbestic point

Mg²⁺ Selectivity: BTC Matches the Best-in-Class >10 mM Mg²⁺ Kd, Eliminating Physiological Mg²⁺ Interference

In the same head-to-head comparison, BTC displayed a Mg²⁺ Kd greater than 10 mM, matching Fura-2FF's selectivity and far exceeding mag-Fura-2 (Kd ~2 mM for Mg²⁺) [1]. This means that under physiological conditions where free Mg²⁺ ranges from 0.5–1.0 mM, BTC and Fura-2FF exhibit negligible Mg²⁺ binding, whereas mag-Fura-2 shows significant competition that can distort Ca²⁺ measurements.

Magnesium interference Ionic selectivity Ratiometric indicator

Aqueous Solubility: Tetrapotassium Salt Form Enables Direct Water-Based Preparation Without Organic Co-Solvents

BTC tetrapotassium salt is directly soluble in water, unlike the acetoxymethyl (AM) ester form of BTC or many competing indicator AM esters (e.g., Fura-2 AM, Fluo-4 AM) which require dissolution in DMSO with Pluronic F-127 for cellular delivery . This property eliminates organic solvent artifacts in calibration experiments and simplifies preparation of aqueous standards for in situ titration curves.

Water solubility Salt form Sample preparation

High-Impact Application Scenarios for BTC Tetrapotassium Salt Based on Verified Differential Evidence


Graded Neuronal Ca²⁺ Measurement in Excitotoxicity and Ischemia Models

BTC tetrapotassium salt (or its cell-permeant AM ester) is the indicator of choice for quantifying intermediate-to-high [Ca²⁺]ᵢ elevations (10–50 µM) during NMDA receptor overactivation or oxygen-glucose deprivation [1]. As demonstrated in cultured neurons, BTC resolves graded Ca²⁺ responses that Fura-2 cannot distinguish, enabling dose-response characterization of neuroprotective compounds and accurate quantification of Ca²⁺ dysregulation preceding cell death [1].

Simultaneous Ca²⁺ and Zn²⁺ Monitoring in Synaptic and Neurodegenerative Research

BTC's unique 6-fold Zn²⁺-enhanced fluorescence at the Ca²⁺ isosbestic point allows a single dye to track both ions [2]. Researchers studying synaptic Zn²⁺ release, amyloid-beta-mediated Zn²⁺ dyshomeostasis, or Zn²⁺-dependent cell signaling can design a dual-readout protocol using BTC's Ca²⁺ ratiometric channel and its Zn²⁺-sensitive isosbestic fluorescence, reducing the need for co-loaded Zn²⁺-specific probes [2].

In Vitro Calibration and Microinjection Studies Requiring Aqueous Indicator Delivery

The water-soluble tetrapotassium salt form enables preparation of Ca²⁺ calibration standards directly in aqueous buffers without DMSO, ensuring that Kd determinations reflect true physiological conditions . For single-cell microinjection or patch-pipette loading where organic solvents are incompatible, BTC tetrapotassium salt provides a ready-to-use aqueous solution that avoids solvent-induced cell damage and indicator precipitation .

Smooth Muscle and Cardiac Ca²⁺ Signaling Where Physiological [Ca²⁺]ᵢ Exceeds 1 µM

During smooth muscle contraction or cardiac Ca²⁺ transients, cytosolic Ca²⁺ levels routinely reach 5–50 µM, saturating high-affinity dyes like Fluo-4 (Kd ~0.3 µM) or Fura-2 [1]. BTC's ~12 µM Kd matches this concentration range, providing linear ratiometric readout across the physiologically relevant dynamic range without the signal compression that renders high-affinity probes uninformative at peak contraction [1].

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